![molecular formula C25H17F6N3 B10833884 2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine](/img/structure/B10833884.png)
2-[3-(2,6-Dimethyl-pyridin-4-yl)-phenyl]-4-trifluoromethyl-6-(4-trifluoromethyl-phenyl)-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PMID25435285-Compound-37: is a synthetic organic compound known for its inhibitory effects on activated protein C. This compound has been studied for its potential therapeutic applications, particularly in the treatment of haemophilia .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of PMID25435285-Compound-37 involves a series of chemical reactions, including the formation of key intermediates and the final product. The specific synthetic routes and reaction conditions are detailed in the literature, focusing on optimizing yield and purity .
Industrial Production Methods: : Industrial production of PMID25435285-Compound-37 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: : PMID25435285-Compound-37 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: : Common reagents used in the reactions involving PMID25435285-Compound-37 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products: : The major products formed from the reactions of PMID25435285-Compound-37 depend on the specific reagents and conditions used. These products are often intermediates or derivatives that can be further utilized in various applications .
Scientific Research Applications
Chemistry: : In chemistry, PMID25435285-Compound-37 is used as a model compound to study reaction mechanisms and develop new synthetic methodologies .
Biology: : In biological research, this compound is investigated for its effects on cellular processes and its potential as a therapeutic agent .
Medicine: : In medicine, PMID25435285-Compound-37 is explored for its potential to treat haemophilia by inhibiting activated protein C, thereby reducing bleeding episodes .
Industry: : In the industrial sector, this compound is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of PMID25435285-Compound-37 involves its interaction with activated protein C. By inhibiting this protein, the compound modulates downstream signaling pathways, leading to therapeutic effects such as reduced bleeding in haemophilia patients . The molecular targets and pathways involved in this mechanism are crucial for understanding its efficacy and safety .
Properties
Molecular Formula |
C25H17F6N3 |
|---|---|
Molecular Weight |
473.4 g/mol |
IUPAC Name |
2-[3-(2,6-dimethylpyridin-4-yl)phenyl]-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]pyrimidine |
InChI |
InChI=1S/C25H17F6N3/c1-14-10-19(11-15(2)32-14)17-4-3-5-18(12-17)23-33-21(13-22(34-23)25(29,30)31)16-6-8-20(9-7-16)24(26,27)28/h3-13H,1-2H3 |
InChI Key |
UTZMRRRZFDOYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C)C2=CC(=CC=C2)C3=NC(=CC(=N3)C(F)(F)F)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


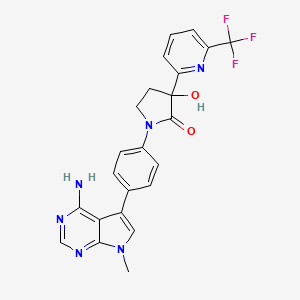
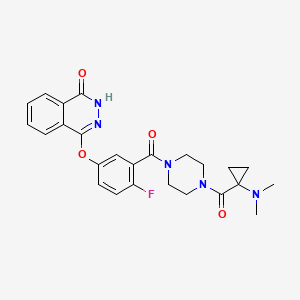
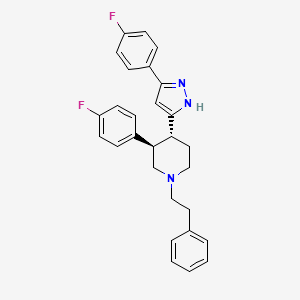

![Benzyl 8-(4-propylpiperazin-1-yl)-1,3,4,5-tetrahydro-2H-1,5-methanobenzo[c]azepine-2-carboxylate](/img/structure/B10833836.png)
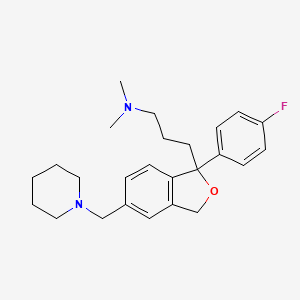
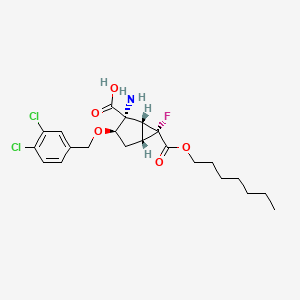
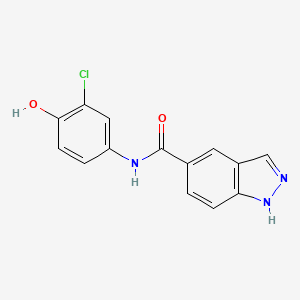
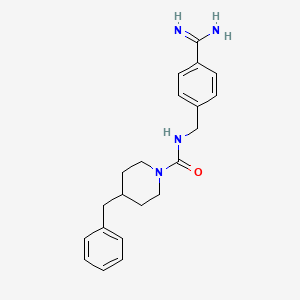
![(1R,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-dichlorophenyl)methoxy]-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B10833861.png)
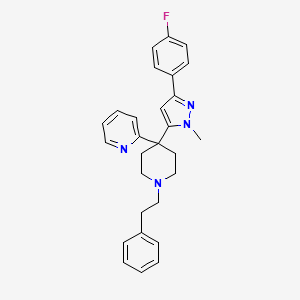
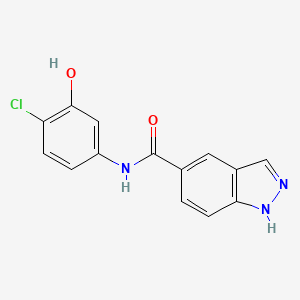
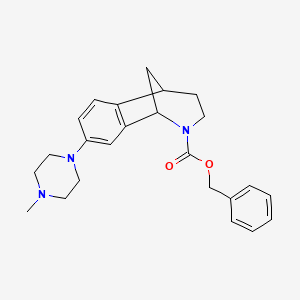
![3-[3-[4-(4-Chloro-phenyl)-6-trifluoromethyl-pyrimidin-2-yl]-[1,2,4]oxadiazol-5-yl]-benzenesulfonamide](/img/structure/B10833888.png)
